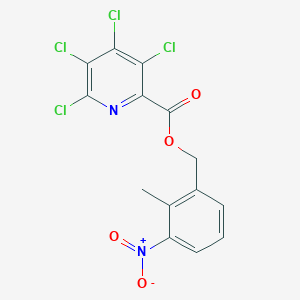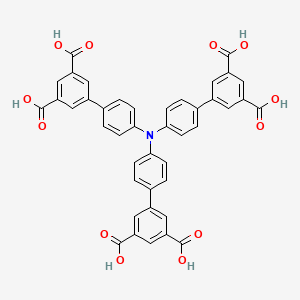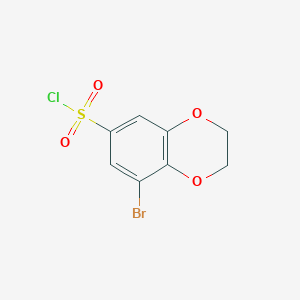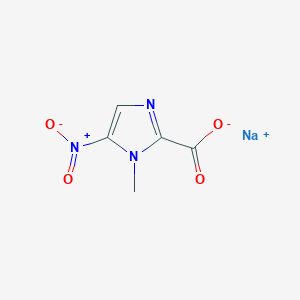
Dimetridazole-carboxylic acid sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimetridazole-carboxylic acid sodium is a chemical compound with the molecular formula C5H4N3O4Na and a molecular weight of 193.09 g/mol . It is a sodium salt of dimetridazole-carboxylic acid, which is a derivative of imidazole. This compound is primarily used in pharmaceutical and veterinary applications .
Mécanisme D'action
Target of Action
Dimetridazole-carboxylic acid sodium, a derivative of nitroimidazole, primarily targets anaerobic bacteria and protozoa . These organisms are responsible for various infections, including gastrointestinal infections, trichomoniasis, giardiasis, and amebiasis .
Mode of Action
It is believed that an intermediate in the reduction of the nitro group, which is only made by anaerobic bacteria and protozoa, binds to the deoxyribonucleic acid (dna) and electron-transport proteins of these organisms, thereby blocking nucleic acid synthesis . This interaction disrupts the normal functioning of the targeted organisms, leading to their death .
Biochemical Pathways
It is known that nitroimidazoles, such as dimetridazole, are prodrugs that are reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . This process can disrupt various biochemical pathways within the targeted organisms, affecting their growth and survival .
Pharmacokinetics
Metronidazole, a related nitroimidazole, is known to be rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa . It is found in all tissues in mice and rats after oral or intravenous administration . Similar pharmacokinetic properties may be expected for this compound.
Result of Action
The result of the action of this compound is the disruption of DNA synthesis and electron transport in anaerobic bacteria and protozoa . This leads to the death of these organisms, thereby helping to control the infections they cause .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reductive activation is favored under low oxygen tension, which is typically found in the environments inhabited by anaerobic bacteria and protozoa . Additionally, factors such as pH and temperature can affect the stability and efficacy of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimetridazole-carboxylic acid sodium typically involves the nitration of imidazole derivatives followed by carboxylation. The reaction conditions often include the use of strong acids and bases to facilitate the nitration and carboxylation processes .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dimetridazole-carboxylic acid sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of this compound .
Applications De Recherche Scientifique
Dimetridazole-carboxylic acid sodium has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another imidazole derivative with similar antimicrobial properties.
Tinidazole: A nitroimidazole compound used for similar applications.
Ornidazole: Another nitroimidazole with comparable uses in medicine.
Uniqueness
Dimetridazole-carboxylic acid sodium is unique due to its specific molecular structure, which provides distinct antimicrobial properties. Its sodium salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications .
Propriétés
IUPAC Name |
sodium;1-methyl-5-nitroimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4.Na/c1-7-3(8(11)12)2-6-4(7)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQSOEKBVDIFMB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(=O)[O-])[N+](=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N3NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1563-97-9 |
Source


|
| Record name | sodium 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)
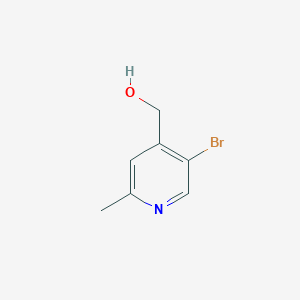
![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)
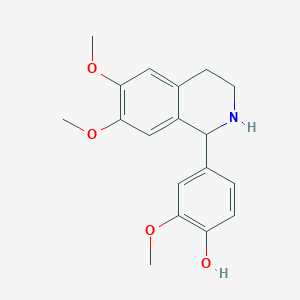
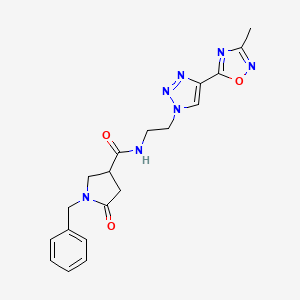
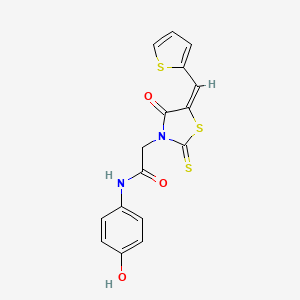

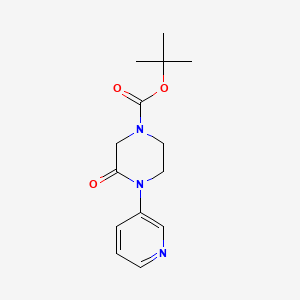
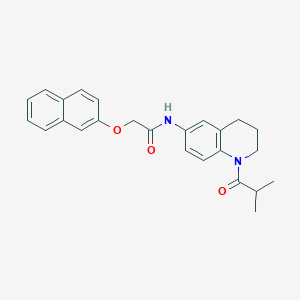
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)
